m-dPEG(R)24-TFP ester is a specialized chemical tool designed for covalently attaching a long, hydrophilic polyethylene glycol (PEG) spacer to primary amines on proteins, peptides, or surfaces. It is composed of three key parts: a terminal methoxy group (m), a precisely defined, monodisperse PEG linker of 24 ethylene glycol units (dPEG(R)24), and a 2,3,5,6-tetrafluorophenyl (TFP) ester reactive group. Unlike traditional polydisperse PEGs, which are a mixture of various chain lengths, this reagent is a single compound with an exact molecular weight, ensuring high precision in bioconjugation. The TFP ester is an amine-reactive functional group known for its enhanced stability in aqueous solutions compared to more common alternatives like N-hydroxysuccinimide (NHS) esters.
Single molecular weight, discrete PEG composition for reproducible bioconjugation
TFP ester for controlled amine conjugation in aqueous media (pH 7.5–8.0)
Precisely defined spacer length enables rational conjugate architecture design
Substituting m-dPEG(R)24-TFP ester with near alternatives creates significant process and performance risks. Using an equivalent m-dPEG(R)24-NHS ester, the most common substitute, introduces a higher risk of reagent hydrolysis during conjugation, which can lower reaction efficiency and reproducibility. Opting for a cheaper, polydisperse m-PEG-TFP with a similar average molecular weight introduces structural heterogeneity into the final product. This complicates analytical characterization, compromises batch-to-batch consistency, and is often unacceptable for therapeutic applications where a defined molecular entity is required. Furthermore, changing the linker length (e.g., to a dPEG(R)12 or dPEG(R)36 variant) will directly alter the conjugate's physicochemical properties, including its solubility, hydrodynamic volume, and in-vivo pharmacokinetic profile, making such substitutes non-equivalent for performance-critical applications.
Introduces conjugate heterogeneity and batch variability, complicating analytical characterization and regulatory documentation.
May not provide sufficient spatial separation for steric hindrance mitigation or required hydrodynamic radius tuning.
Exhibits faster aqueous hydrolysis, potentially reducing conjugation efficiency and yield consistency compared to the TFP ester.
The TFP ester functional group provides superior stability in aqueous buffers compared to the common N-hydroxysuccinimide (NHS) ester, minimizing wasteful hydrolysis during conjugation. In a direct comparison on self-assembled monolayers at pH 8.0, a condition often used for efficient amine labeling, the TFP ester demonstrated a half-life of 4.8 hours. This is approximately 4.4 times longer than the NHS ester, which had a half-life of only 1.1 hours under identical conditions.
| Evidence Dimension | Hydrolytic Half-Life (t1/2) |
| Target Compound Data | 4.8 hours (for TFP ester) |
| Comparator Or Baseline | 1.1 hours (for NHS ester) |
| Quantified Difference | ~4.4x longer half-life |
| Conditions | Self-assembled monolayer in aqueous buffer, pH 8.0, room temperature. |
This increased stability allows for longer reaction times, better process control, and potentially higher conjugation yields, especially with valuable proteins or in automated workflows.
As a discrete PEG (dPEG(R)) compound, m-dPEG(R)24-TFP ester is a single chemical entity with a defined molecular weight and a polydispersity index (PDI) of 1.0. This stands in stark contrast to conventional, polydisperse PEGs, which are mixtures of polymer chains of varying lengths and have a PDI greater than 1.0. The use of a monodisperse reagent eliminates a key source of heterogeneity in the final conjugate, which simplifies analytical characterization (e.g., by mass spectrometry) and ensures high batch-to-batch reproducibility.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (Monodisperse) |
| Comparator Or Baseline | > 1.0 (Polydisperse PEG) |
| Quantified Difference | Single molecular species vs. a heterogeneous mixture |
| Conditions | Standard polymer characterization. |
For therapeutic and diagnostic applications, starting with a structurally defined reagent is critical for producing a homogeneous product that meets regulatory and quality control standards.
The dPEG(R)24 linker length is shown to be effective in improving the properties of bioconjugates, particularly for demanding applications like antibody-drug conjugates (ADCs). In a study evaluating ADCs with varying PEG linker lengths, those with longer chains (PEG8, PEG12, and PEG24) demonstrated significantly improved tolerability in an in-vivo model. At a 50 mg/kg dose, ADCs with PEG24 linkers resulted in stable body weight, whereas ADCs with shorter PEGs (or no PEG) caused significant weight loss, an indicator of toxicity.
| Evidence Dimension | In-Vivo Tolerability (% Body Weight Change) |
| Target Compound Data | Relatively stable weight (for PEG24 linker) |
| Comparator Or Baseline | Significant weight loss (for shorter PEG or no PEG linkers) |
| Quantified Difference | Qualitatively improved tolerability and reduced toxicity signals |
| Conditions | Single 50 mg/kg dose of a DAR8 ADC in a mouse model. |
This evidence demonstrates that the specific 24-unit PEG length is not arbitrary but is a rational choice for improving the in-vivo safety profile of complex biotherapeutics.
The superior hydrolytic stability of the TFP ester makes this reagent the right choice for protocols that require long incubation periods or are performed at pH 8.0 or above to maximize amine reactivity. It ensures more of the reagent remains active throughout the process, leading to more efficient and reproducible outcomes compared to NHS esters.
When developing therapeutic proteins, peptides, or antibody-drug conjugates, the use of a monodisperse reagent is critical for regulatory and manufacturing success. The defined structure of m-dPEG(R)24-TFP ester ensures the production of a homogeneous final product, simplifying characterization, ensuring batch-to-batch consistency, and contributing to a more predictable safety and efficacy profile.
This reagent is ideal for modifying proteins or large peptides to enhance their aqueous solubility and extend their circulation half-life. The long, hydrophilic dPEG(R)24 chain effectively shields hydrophobic regions and increases the molecule's hydrodynamic volume, which can lead to improved pharmacokinetic properties and better in-vivo tolerability.